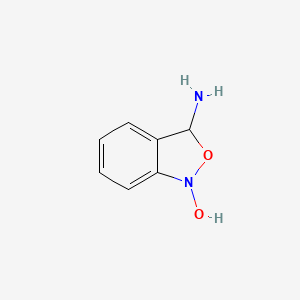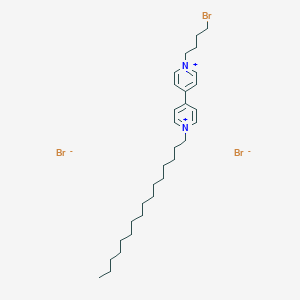
1-(4-Bromobutyl)-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound with a bipyridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with 1-bromohexadecane and 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The bipyridinium core can undergo redox reactions, where it can be reduced to form the corresponding bipyridine or oxidized to form higher oxidation states.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Redox reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in appropriate solvents.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst to facilitate the addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation of the bipyridinium core can produce bipyridine N-oxide.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with biological membranes and ion channels. The long hexadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting ion transport. The bipyridinium core can interact with various molecular targets, including proteins and nucleic acids, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromobutyl)-2,2’-bipyridinium dibromide: Similar structure but with a different substitution pattern on the bipyridinium core.
1-(4-Bromobutyl)-1’-octadecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a longer alkyl chain.
1-(4-Bromobutyl)-1’-dodecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a shorter alkyl chain.
Uniqueness
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific combination of a bromobutyl group and a hexadecyl chain, which imparts distinct physicochemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
207742-51-6 |
|---|---|
Molekularformel |
C30H49Br3N2 |
Molekulargewicht |
677.4 g/mol |
IUPAC-Name |
1-(4-bromobutyl)-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H49BrN2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-32-25-18-29(19-26-32)30-20-27-33(28-21-30)24-17-15-22-31;;/h18-21,25-28H,2-17,22-24H2,1H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QEDCBCAVHAQLLI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCBr.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
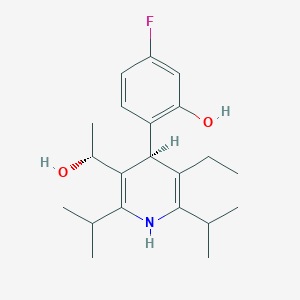
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
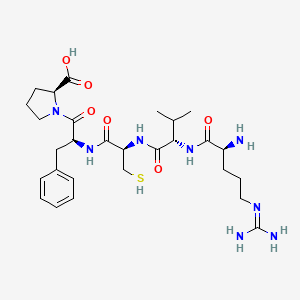
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
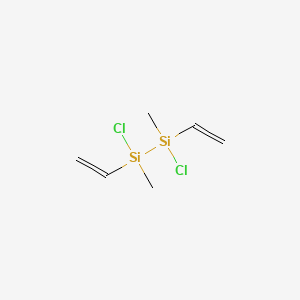
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
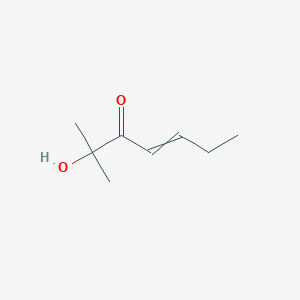
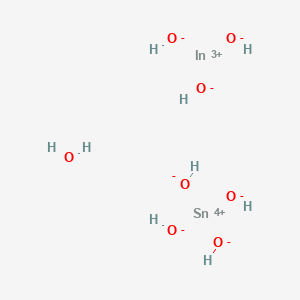
![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
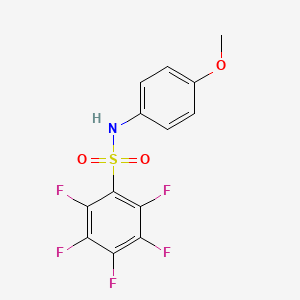
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
